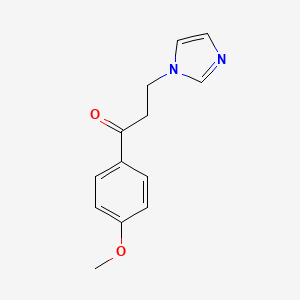

3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one

Description

3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a 4-methoxyphenyl group at position 1 and a 1H-imidazole ring at position 2. Its synthesis typically involves a Mannich reaction followed by substitution with imidazole, as reported in multiple protocols .

Properties

IUPAC Name |

3-imidazol-1-yl-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-4-2-11(3-5-12)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLAPCYQIDDYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Reaction Conditions and Steps

-

Mannich Base Formation :

-

Reactants : 4-Methoxyacetophenone (1c ), dimethylamine hydrochloride, paraformaldehyde.

-

Conditions : Reflux in absolute ethanol with catalytic HCl (0.5 mL) for 2 hours.

-

Product : Mannich base hydrochloride (2c ) precipitated with acetone.

-

-

Imidazole Alkylation :

Key Spectral Data for 3c

| Technique | Data |

|---|---|

| IR (KBr) | 1644 cm⁻¹ (C=O stretch), 1573 cm⁻¹ (C=N) |

| ¹H-NMR | δ 3.31 (t, J = 7.1 Hz, 2H), 4.28 (t, J = 7.1 Hz, 2H), 7.29–7.49 (m, Ar-H) |

| ¹³C-NMR | δ 28.3 (CH₂), 41.8 (CH₂), 155.4 (C=N) |

Oxime Formation

3c undergoes oximation to yield (1E)-N-Hydroxy-3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-imine (4c ) .

Reaction Details

-

Reactants : 3c , hydroxylamine hydrochloride, KOH.

-

Conditions : Reflux in ethanol for 4–6 hours.

-

Yield : 65–75%.

Spectral Confirmation of 4c

| Technique | Data |

|---|---|

| IR (KBr) | 3508 cm⁻¹ (O-H), 1644 cm⁻¹ (C=N) |

| ¹H-NMR | δ 7.58 (s, 1H, imidazole-H), 7.29–7.49 (m, Ar-H) |

| MS (ESI) | m/z 246.1 [M + 1]⁺ |

Hydrazone Derivatives

3c reacts with hydrazine derivatives to form bioactive hydrazones. A notable example is its condensation with N-(2-methylphenyl)hydrazinecarboxamide .

Reaction Protocol

-

Reactants : 3c , N-(2-methylphenyl)hydrazinecarboxamide.

-

Conditions : Stirred in ethanol with acetic acid (2 drops) at room temperature for 18 hours.

-

Product : (E)-2-[3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]-N-(2-methylphenyl)hydrazinecarboxamide.

Key Structural Features

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Candida Activity

Research has indicated that 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one exhibits significant anti-Candida properties. In a study comparing various compounds, it was found that this compound had a minimum inhibitory concentration (MIC) value of 0.5807 µmol/mL against Candida albicans, outperforming fluconazole (MIC > 1.6325 µmol/mL) but being less effective than miconazole (MIC values of 0.0188 µmol/mL for C. albicans) . The compound's effectiveness suggests that modifications to its structure could enhance its antifungal properties.

2. Anti-Convulsant Effects

Further investigations into the pharmacological profile of this compound have revealed potential anti-convulsant effects. A specific derivative of this compound was evaluated in experimental animal models for its efficacy in preventing seizures. The study highlighted the compound's ability to modulate neurotransmitter levels, which is crucial for seizure control . The structural features of the compound may contribute to its interaction with biological targets involved in seizure activity.

Structural Characteristics

The structural analysis of this compound reveals interesting intermolecular interactions. Crystallographic studies have shown that molecules of this compound are linked into zigzag layers through intermolecular hydrogen bonds (C—H⋯O and C—H⋯N), which may influence its biological activity and stability . Understanding these structural characteristics is essential for further development and optimization of the compound for therapeutic applications.

Mechanism of Action

The mechanism by which 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The imidazole ring is known to interact with metal ions and proteins, which can influence the compound’s activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) may enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., Cl, Br), which often increase lipophilicity and membrane permeability .

- Antifungal Activity : Chlorophenyl and biphenylyl analogs exhibit broader antifungal spectra, possibly due to enhanced hydrophobic interactions with fungal enzyme active sites . The target compound’s oxime derivatives (e.g., 4c) show promise as antifungal precursors but require further in vivo validation .

- Thermal Stability : Melting points correlate with crystallinity; the target compound’s mp (~100°C) is lower than chlorophenyl analogs, suggesting differences in packing efficiency .

Analogues with Modified Heterocycles

Key Observations :

- Heterocycle Impact : 1,2,4-Triazole derivatives exhibit broader biocidal activity compared to imidazole analogs, likely due to altered hydrogen-bonding capabilities .

- Hybrid Structures : Benzodioxole-imidazole hybrids (e.g., from ) show enhanced antifungal potency, attributed to synergistic electronic effects from the benzodioxole moiety .

Biological Activity

3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a unique structure that includes an imidazole ring and a methoxy-substituted phenyl group. The synthesis typically involves the reaction of appropriate acetophenones with imidazole derivatives under specific conditions to yield the target compound. For instance, one method involves heating acetophenone derivatives with dimethylamine hydrochloride and paraformaldehyde, followed by alkylation with imidazole to produce the desired ketones .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.0098 |

These results suggest that the compound can inhibit the growth of pathogenic bacteria and fungi effectively, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulatory proteins and the induction of oxidative stress . Notably, it has shown potential against specific cancer cell lines, although further research is necessary to elucidate its precise mechanisms of action.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antifungal Properties : A study demonstrated that derivatives of this compound had potent antifungal activity against Candida species, with MIC values as low as 0.0054 µmol/L for certain analogs .

- Anticonvulsant Activity : Another investigation into related imidazole derivatives indicated potential anticonvulsant effects in animal models, suggesting a broader spectrum of biological activity beyond antimicrobial properties .

- Structural Studies : Crystallographic studies have provided insights into the molecular conformation and interactions of the compound, which may be crucial for understanding its biological activity at a molecular level .

Q & A

Q. What are the optimal synthetic routes for 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Hydrothermal synthesis is a primary method, as demonstrated for structurally similar imidazole derivatives (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one) under controlled temperature and pressure . Alternative routes include nucleophilic substitution between 1-(4-methoxyphenyl)propan-1-one derivatives and imidazole, with solvent polarity and reaction time critically affecting yields. Polar aprotic solvents (e.g., DMF) and extended reaction times (24–48 hours) improve nucleophilic displacement efficiency . Characterization via H/C NMR and FT-IR confirms imidazole incorporation, while mass spectrometry validates molecular weight .

Q. How can spectroscopic techniques differentiate structural isomers or byproducts in this compound?

- Methodological Answer : High-resolution NMR (e.g., H-C HSQC) identifies regiochemical differences in imidazole substitution patterns. For example, coupling constants in H NMR distinguish between 1- and 2-substituted imidazole isomers. IR spectroscopy detects carbonyl stretching frequencies (~1700 cm) and methoxy C-O vibrations (~1250 cm). Mass fragmentation patterns (via ESI-MS) further differentiate isomers based on diagnostic peaks (e.g., m/z 215 for imidazole loss) .

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s stability and solubility?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular O–H···N hydrogen bonds between the methoxyphenyl carbonyl group and imidazole nitrogen, stabilizing the crystal lattice . Computational modeling (e.g., DFT) quantifies bond energies and predicts solubility via partition coefficients (logP). Experimentally, solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) or co-crystallizing with hydrophilic counterions .

Q. What contradictions exist in reported bioactivity data (e.g., anti-leishmanial vs. antifungal efficacy), and how can they be resolved?

- Methodological Answer : Discrepancies in bioactivity often arise from assay-specific variables (e.g., parasite strains, cell lines, or compound purity). For anti-leishmanial studies, standardized protocols (e.g., WHO guidelines for IC determination) and dose-response curves (0.1–100 µM) are critical . To address antifungal variability, use time-kill assays and controls for membrane permeability (e.g., propidium iodide staining). Cross-validate results with structural analogs to isolate pharmacophore contributions .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecological impact?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrates laboratory and field studies . Key steps include:

- Degradation kinetics : Hydrolytic/photolytic stability under simulated environmental conditions (pH 4–9, UV exposure).

- Partitioning : Measure octanol-water (logK) and soil adsorption coefficients (K) via shake-flask or HPLC methods.

- Ecotoxicology : Use tiered testing (e.g., Daphnia magna acute toxicity, algal growth inhibition) to assess multi-trophic impacts .

Q. What crystallographic data interpretation challenges arise for this compound, and how are they addressed?

- Methodological Answer : Challenges include resolving disorder in flexible methoxyphenyl or imidazole moieties. High-resolution datasets (≤0.8 Å) and low-temperature crystallography (90–150 K) reduce thermal motion artifacts . For ambiguous electron density, refine occupancy factors or apply restraints (e.g., SIMU/DELU in SHELXL). Compare with related structures (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol) to validate bond lengths/angles .

Methodological Notes for Data Contradictions

- Bioactivity Variability : Use orthogonal assays (e.g., enzymatic vs. whole-cell) and include positive controls (e.g., amphotericin B for antifungal tests) .

- Synthetic Yield Discrepancies : Track intermediates via LC-MS to identify side reactions (e.g., oxidation of methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.